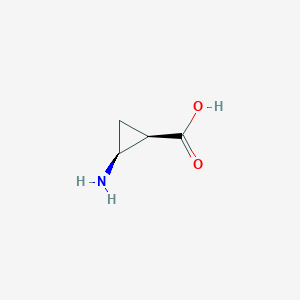![molecular formula C9H8BrFO2 B12070256 (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12070256.png)
(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a bromine and fluorine-substituted phenoxy group attached to an oxirane ring. The presence of these substituents imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-fluorophenol.
Formation of Phenoxy Intermediate: The phenol is then reacted with an appropriate epoxide precursor, such as epichlorohydrin, under basic conditions to form the phenoxy intermediate.
Cyclization: The intermediate undergoes cyclization to form the oxirane ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the carbon atoms of the former oxirane ring.
Oxidation: Major products include diols or other oxidized forms.
Reduction: Major products are alcohols or other reduced derivatives.
Applications De Recherche Scientifique
(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where epoxide-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The presence of bromine and fluorine substituents can further modulate its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-[(4-Chloro-3-fluorophenoxy)methyl]oxirane
- (2R)-2-[(4-Bromo-3-chlorophenoxy)methyl]oxirane
- (2R)-2-[(4-Bromo-3-methylphenoxy)methyl]oxirane
Uniqueness
(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane is unique due to the specific combination of bromine and fluorine substituents on the phenoxy group. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H8BrFO2 |
|---|---|
Poids moléculaire |
247.06 g/mol |
Nom IUPAC |
(2R)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H8BrFO2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2/t7-/m0/s1 |
Clé InChI |
ASSVNPJYYSBDGR-ZETCQYMHSA-N |
SMILES isomérique |
C1[C@@H](O1)COC2=CC(=C(C=C2)Br)F |
SMILES canonique |
C1C(O1)COC2=CC(=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)
![Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)-](/img/structure/B12070176.png)
![3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid](/img/structure/B12070191.png)



![benzyl N-[(4-formylcyclohexyl)methyl]carbamate](/img/structure/B12070217.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)



![tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate](/img/structure/B12070239.png)


